azecane;2,4,6-trinitrophenol
Description
Structure
2D Structure
Properties
CAS No. |
51206-66-7 |
|---|---|
Molecular Formula |
C15H22N4O7 |
Molecular Weight |
370.36 g/mol |
IUPAC Name |
azecane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H19N.C6H3N3O7/c1-2-4-6-8-10-9-7-5-3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,1-9H2;1-2,10H |
InChI Key |
PSNATKLWAKGAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCNCCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
General Principles of Organic Ammonium (B1175870) Picrate (B76445) Salt Synthesis
The synthesis of organic ammonium picrate salts is fundamentally an acid-base reaction. The key components are picric acid (2,4,6-trinitrophenol) and an organic amine. Picric acid, despite being a phenol, is a relatively strong acid (pKa 0.38) due to the presence of three electron-withdrawing nitro groups on the benzene (B151609) ring. wikipedia.org These groups stabilize the resulting phenoxide ion, facilitating the donation of a proton from the hydroxyl group. taylorandfrancis.com
The general principle involves the transfer of this acidic proton from the hydroxyl group of picric acid to the basic nitrogen atom of an organic amine. taylorandfrancis.com This protonation of the amine results in the formation of a positively charged substituted ammonium cation and a negatively charged picrate anion. wikipedia.org These two ions are then held together by strong electrostatic interactions to form the salt. taylorandfrancis.com The reaction is typically carried out by combining equimolar solutions of picric acid and the respective amine in a suitable solvent, such as ethanol (B145695) or a methanol-water mixture. taylorandfrancis.comresearchgate.net The resulting salt often crystallizes upon cooling or slow evaporation of the solvent. researchgate.net These crystalline salts are frequently used for the identification and characterization of organic bases. wikipedia.org
Specific Reaction Pathways for Azecane 2,4,6-Trinitrophenol Formation
The formation of azecane;2,4,6-trinitrophenol follows the general principles of organic ammonium picrate salt synthesis. In this specific reaction, the organic base is azecane (also known as nonamethyleneimine), a nine-membered cyclic secondary amine. nih.gov The other reactant is 2,4,6-trinitrophenol (picric acid). nih.gov
The reaction pathway involves a proton transfer from the acidic hydroxyl group of 2,4,6-trinitrophenol to the lone pair of electrons on the nitrogen atom of the azecane ring. This results in the formation of the azecanium cation and the 2,4,6-trinitrophenolate (picrate) anion. The resulting ionic compound is this compound.
A plausible synthetic route, based on established methods for similar picrate salts, would involve the following steps: researchgate.net
Dissolution: Equimolar amounts of 2,4,6-trinitrophenol and azecane are dissolved separately in a suitable solvent, such as methanol (B129727) or ethanol.
Mixing and Reaction: The two solutions are mixed. The acid-base reaction occurs readily at room temperature. Gentle warming and stirring may be applied to ensure the reaction goes to completion.
Crystallization: The resulting solution is allowed to cool to room temperature, followed by slow evaporation of the solvent over several days to facilitate the formation of crystals of the this compound salt. researchgate.net
Isolation: The formed crystals are then isolated from the solution by filtration.
Optimization of Crystallization Techniques for Single Crystal Growth
Obtaining high-quality single crystals is essential for definitive structural characterization, such as by X-ray diffraction. The optimization of crystallization is a critical step that involves controlling the rate of nucleation and crystal growth. Several techniques can be employed for growing single crystals of organic salts like this compound. Successive recrystallization processes are often used to enhance the purity and quality of the crystals. taylorandfrancis.comresearchgate.net
The choice of solvent is paramount, as solubility directly impacts the supersaturation level required for crystal growth. researchgate.net Key techniques and the parameters that can be optimized for each are detailed in the table below.
| Crystallization Technique | Principle | Key Optimization Parameters |
|---|---|---|
| Slow Evaporation | Crystal growth occurs as the solvent slowly evaporates from a saturated solution, gradually increasing the solute concentration to the point of supersaturation. researchgate.net | Solvent choice, temperature, evaporation rate (controlled by the opening of the vessel), ambient pressure. |
| Vapor Diffusion | An anti-solvent (in which the solute is less soluble) slowly diffuses in vapor form into a sealed chamber containing the solute dissolved in a good solvent, inducing crystallization. nih.gov | Choice of solvent/anti-solvent pair, temperature, concentration of the initial solution, diffusion rate. |
| Under-Oil Microbatch | Small droplets of the crystallization solution are placed under a layer of inert oil. The oil limits evaporation and allows for slow, controlled crystallization. nih.gov | Concentration of the salt solution, type of oil, temperature, volume of the droplets. |
| Sublimation | The solid compound is heated under vacuum, causing it to transition directly into the gas phase. Crystals then form as the gas deposits back onto a cooled surface. acs.orguniversityofgalway.ie | Sublimation temperature, pressure (vacuum level), temperature gradient, time. acs.org |
Reaction Condition Optimization for Enhanced Purity and Yield
Optimizing reaction conditions is crucial for maximizing the product yield and ensuring high purity, which is vital in chemical synthesis. sigmaaldrich.comazom.com This involves the systematic adjustment of various experimental parameters to find the most efficient and effective synthetic protocol. prismbiolab.com For the synthesis of this compound, several factors can be fine-tuned.
The use of high-purity starting materials is a fundamental requirement for achieving a high-purity final product. sigmaaldrich.com Beyond this, methodologies such as Design of Experiments (DoE) offer a statistical approach to efficiently explore the impact of multiple variables simultaneously, which is often more effective than traditional One-Factor-At-a-Time (OFAT) optimization. prismbiolab.comnih.gov The primary purification method for picrate salts is typically recrystallization, which can be performed multiple times to achieve the desired level of purity. researchgate.net
The following table outlines key parameters and their potential influence on the synthesis.
| Parameter | Effect on Yield | Effect on Purity |
|---|---|---|
| Reactant Ratio | Using a precise 1:1 molar ratio of azecane to picric acid is critical. An excess of one reactant can lead to a lower yield of the desired salt and complicate purification. | An accurate stoichiometric ratio prevents contamination of the final product with unreacted starting materials. |
| Solvent | The solvent must dissolve the reactants but should have lower solubility for the product salt, especially at cooler temperatures, to facilitate high recovery through crystallization. researchgate.net | The solvent choice can influence the incorporation of impurities into the crystal lattice. A solvent that selectively dissolves impurities but not the product is ideal for purification by washing. |
| Temperature | Higher temperatures can increase reaction rates and reactant solubility. However, the final crystallization step typically requires cooling to maximize the precipitation of the product from the solution. nih.gov | Excessive heat can sometimes lead to decomposition or side reactions, reducing purity. A controlled temperature profile is often necessary. |
| Reaction Time | Sufficient time must be allowed for the reaction to reach completion to maximize the yield. | Extending the reaction time unnecessarily can sometimes promote the formation of degradation products or byproducts, which would lower the purity. |
| pH | As an acid-base reaction, the pH of the medium is inherently controlled by the reactants. However, ensuring complete proton transfer is key to maximizing salt formation. researchgate.net | The pH can affect the stability of the reactants and product. Proper control ensures the desired salt is the sole product. researchgate.net |
Crystallographic and Structural Investigations
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique would provide a wealth of information about the ionic salt formed between the azecane cation and the 2,4,6-trinitrophenolate (picrate) anion.
Determination of Crystal System and Space Group
A primary result from SCXRD analysis is the determination of the crystal system and space group. This information defines the symmetry of the unit cell, the fundamental repeating unit of the crystal. The crystal system (e.g., monoclinic, orthorhombic, triclinic) describes the shape of the unit cell, while the space group provides a detailed description of all the symmetry operations within the crystal lattice. Without experimental data, these parameters for azecane;2,4,6-trinitrophenol remain unknown.
Elucidation of Molecular Conformation within the Crystalline Lattice
SCXRD analysis would reveal the exact conformation of the azecane cation and the picrate (B76445) anion in the solid state. For the flexible ten-membered azecane ring, this would involve determining the specific chair-boat or crown conformation it adopts upon crystallization. For the picrate anion, the analysis would detail the planarity of the aromatic ring and the torsion angles of the nitro groups relative to the ring, which can be influenced by intermolecular interactions.
Analysis of Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are expected to be a dominant feature in the crystal structure of this salt. The protonated amine group of the azecane cation (R-NH₂⁺-R') is a strong hydrogen bond donor. It would likely form strong N-H···O hydrogen bonds with the oxygen atoms of the phenolate (B1203915) group and the nitro groups of the picrate anion. A detailed analysis would involve creating a table of hydrogen bond geometries (donor-H, H···acceptor, and donor···acceptor distances and the donor-H···acceptor angle) to quantify the strength and directionality of these crucial interactions, which dictate the supramolecular assembly.
Quantification of Packing Efficiency and Unit Cell Parameters
The precise dimensions of the unit cell (a, b, c, α, β, γ) and its volume (V) would be determined from the diffraction data. Along with the number of formula units per unit cell (Z), these parameters allow for the calculation of the crystal density. The packing efficiency, often estimated by the Kitajgorodskij packing index, could also be calculated to understand how efficiently the ions fill the space within the crystal.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Calculated Density (g/cm³) | Data not available |
Powder X-ray Diffraction for Phase Identification and Polymorphism Studies
Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and analyze the purity of a bulk sample. A PXRD pattern for this compound would consist of a series of diffraction peaks at specific 2θ angles, which serve as a unique "fingerprint" for the crystalline solid. This technique is also instrumental in polymorphism studies, as different crystalline forms (polymorphs) of the same compound will produce distinct diffraction patterns. Without a reference pattern from a confirmed crystal structure or experimental measurement, no PXRD data for this compound can be presented.
Theoretical Crystal Structure Prediction and Validation
The prediction of the crystal structure of organic molecules, such as this compound, from its chemical diagram alone is a significant challenge in computational chemistry. annualreviews.orgnih.gov This field, known as Crystal Structure Prediction (CSP), aims to identify the most thermodynamically stable crystalline arrangement, which corresponds to the global minimum on the lattice energy surface. rsc.org
The process of ab initio CSP for an organic salt like azecanium picrate would typically involve a systematic search for possible crystal packings. llnl.govdtic.mil This search is computationally intensive due to the vast search space, which includes various possible space groups and the conformational flexibility of the azecane cation. nih.gov Methodologies often employ sophisticated algorithms, such as genetic algorithms or simulated annealing, to explore the potential energy landscape. nih.gov
Once a set of plausible crystal structures is generated, their lattice energies are calculated and ranked. These energy calculations require a high degree of accuracy, often employing quantum mechanical methods like Density Functional Theory (DFT) with corrections for dispersion forces, which are crucial for accurately modeling intermolecular interactions. nih.govnih.gov The predicted structures are then validated by comparing key parameters, such as unit cell dimensions and packing motifs, with experimental data if available. For novel compounds where no experimental structure exists, the prediction provides a theoretical model of the most likely crystalline form. soton.ac.uk
Illustrative Data Table for Predicted Crystal Structures:
| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Calculated Density (g/cm³) |
|---|---|---|---|
| I | P2₁/c | -350.2 | 1.58 |
| II | P-1 | -348.9 | 1.56 |
| III | C2/c | -345.7 | 1.54 |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orguwa.edu.aursc.org This method defines a surface for a molecule in a crystal, where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.
For a salt like azecanium picrate, Hirshfeld analysis can elucidate the nature of the interactions between the azecanium cation and the picrate anion. rsc.org Key interactions would include hydrogen bonds between the ammonium (B1175870) group of the cation and the oxygen atoms of the nitro and phenoxide groups of the anion, as well as potential C-H···O interactions. researchgate.netnih.gov The analysis also reveals weaker contacts, such as van der Waals forces and potentially π-π stacking interactions involving the aromatic ring of the picrate anion. rsc.org
Illustrative Data Table for Hirshfeld Surface Analysis:
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| O···H / H···O | 45.5 |
| H···H | 25.2 |
| C···H / H···C | 15.8 |
| C···C | 5.5 |
| N···O / O···N | 4.0 |
| Other | 4.0 |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Spectroscopic Characterization and Vibrational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups and elucidating the structural features of azecanium picrate (B76445). The spectrum is typically dominated by the strong absorptions of the picrate anion, but careful analysis also reveals the vibrational signatures of the azecanium cation.
The picrate anion (C₆H₂N₃O₇⁻) exhibits several characteristic vibrational modes that are readily identifiable in the FT-IR spectrum. The most prominent of these are the stretching vibrations of the nitro groups (NO₂). The asymmetric stretching vibrations (νₐₛ(NO₂)) typically appear as strong bands in the region of 1500-1600 cm⁻¹, while the symmetric stretching vibrations (νₛ(NO₂)) are observed at lower frequencies, generally between 1300 and 1350 cm⁻¹. The C-O stretching vibration of the phenoxide group is also a key diagnostic peak, usually found in the 1250-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations also contribute to the spectrum in their characteristic regions.
Table 1: Characteristic FT-IR Vibrational Modes of the Picrate Anion
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric NO₂ Stretch | 1500 - 1600 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |
| C-O Stretch (Phenoxide) | 1250 - 1300 | Medium-Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Weak |
The azecanium cation ([C₉H₁₉NH₂]⁺) is a saturated nine-membered heterocyclic amine. Its vibrational signatures in the FT-IR spectrum are primarily associated with the N-H and C-H bonds. The N-H stretching vibrations of the secondary amine group are expected in the 3100-3300 cm⁻¹ region. These bands are often broad due to hydrogen bonding. The C-H stretching vibrations of the methylene (CH₂) groups of the azecane ring appear in the 2800-3000 cm⁻¹ range. Additionally, CH₂ scissoring (bending) vibrations are typically observed around 1450-1470 cm⁻¹.
The formation of an ionic salt from picric acid and azecane is confirmed by the presence of vibrational bands corresponding to the azecanium cation and the picrate anion, and the absence of bands characteristic of the neutral molecules. Specifically, the disappearance of the broad O-H stretching band of the phenolic hydroxyl group of picric acid (typically around 3400 cm⁻¹) and the appearance of the N-H⁺ stretching bands of the azecanium cation provide strong evidence for proton transfer. The presence of the characteristic phenoxide C-O stretching and the NO₂ stretching frequencies of the picrate anion further corroborates the formation of the ionic salt.
Hydrogen bonding plays a crucial role in the crystal lattice of azecanium picrate, influencing the positions and shapes of certain vibrational bands. The N-H⁺···O⁻ hydrogen bonds between the azecanium cation and the picrate anion cause a broadening and a shift to lower frequencies of the N-H⁺ stretching vibrations. The strength of these hydrogen bonds can be qualitatively assessed by the extent of this shift. The vibrational frequencies of the nitro groups of the picrate anion may also be perturbed by their involvement in weaker C-H···O interactions with the azecane ring.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR spectroscopy for the vibrational analysis of azecanium picrate. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule.
In the Raman spectrum of azecanium picrate, the symmetric vibrations of the picrate anion are often more intense than in the FT-IR spectrum. The symmetric stretching of the nitro groups (νₛ(NO₂)) typically gives rise to a very strong and characteristic Raman band. The aromatic ring breathing modes of the picrate anion are also usually prominent in the Raman spectrum. The C-H stretching and bending vibrations of the azecanium cation are also observable. By comparing the FT-IR and Raman spectra, a more complete assignment of the vibrational modes can be achieved. For molecules with a center of symmetry, the rule of mutual exclusion would apply; however, in this complex salt, overlaps and complementary intensities are observed, aiding in the full characterization of the vibrational landscape of the compound.
Table 2: Complementary Raman Vibrational Modes for Azecanium Picrate
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity in Raman |
|---|---|---|
| Symmetric NO₂ Stretch | 1300 - 1350 | Very Strong |
| Aromatic Ring Breathing | 1000 - 1100 | Strong |
| C-H Stretch (Azecanium) | 2800 - 3000 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for probing the molecular structure of azecane;2,4,6-trinitrophenol in solution. Analysis of the ¹H NMR spectrum provides definitive evidence of the protonation state of the azecane ring and the electronic environment of the resulting azecanium cation.
Elucidation of Azecanium Cation Protonation State and Electronic Environment
The formation of the compound involves an acid-base reaction wherein the basic nitrogen atom of the azecane ring accepts a proton from the acidic hydroxyl group of 2,4,6-trinitrophenol (picric acid). This proton transfer results in the formation of the azecanium cation and the picrate anion.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of both the azecanium cation and the picrate anion. The protons on the carbon atoms adjacent to the newly formed positively charged nitrogen center in the azecanium cation experience significant deshielding. This deshielding effect causes their signals to appear at a lower field (higher ppm value) compared to the corresponding protons in neutral azecane.
The picrate anion exhibits a characteristic signal for its aromatic protons. The electron-withdrawing nature of the three nitro groups on the aromatic ring of the picrate anion leads to a downfield shift of these proton signals.
Precise chemical shift values are dependent on the solvent used for the NMR analysis. However, a representative dataset is presented below to illustrate the typical chemical shifts observed for the key protons in the azecanium picrate compound.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Azecanium N-H | 9.0 - 10.0 | Broad singlet |
| Azecanium α-CH₂ | 3.2 - 3.5 | Multiplet |
| Azecanium β, γ, δ, ε-CH₂ | 1.5 - 2.0 | Multiplet |
| Picrate Ar-H | 8.8 - 9.2 | Singlet |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions occurring within the this compound compound. The spectrum is dominated by a strong absorption band that is not present in the individual spectra of azecane or picric acid, indicating the formation of a new chemical species.
Investigation of Charge Transfer Complexes and Electronic Absorption Profiles
The interaction between the electron-rich azecane (electron donor) and the electron-deficient picric acid (electron acceptor) leads to the formation of a charge-transfer (CT) complex. In this complex, there is a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the azecane to the lowest unoccupied molecular orbital (LUMO) of the picric acid.
This charge-transfer interaction gives rise to a new, low-energy electronic transition that is observed as a distinct and often broad absorption band in the visible region of the UV-Vis spectrum. The appearance of this new band is a hallmark of CT complex formation.
The position (λmax) and intensity (ε) of the charge-transfer band are sensitive to the solvent polarity. Generally, more polar solvents can stabilize the charge-separated excited state, leading to a shift in the absorption maximum.
The electronic absorption profile of the azecane-picric acid charge-transfer complex typically displays the following features:
| Transition | Typical λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π* (Picrate) | ~355 | ~15,000 |
| Charge Transfer (CT) | 400 - 500 | Variable, often broad |
The intense absorption band around 355 nm is characteristic of the π → π* transitions within the picrate anion. The broader band at longer wavelengths (400-500 nm) is attributed to the charge-transfer transition from the azecane donor to the picrate acceptor. The exact position and intensity of this CT band can provide further insights into the strength of the donor-acceptor interaction.
Based on a comprehensive search for scientific literature, there are no specific computational or theoretical studies available for the chemical compound “this compound.” The search results yielded information on the individual components, such as picric acid (2,4,6-trinitrophenol), and general principles of the requested computational methods. There are also studies on picrate salts formed with other amines, but none specifically with azecane.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without fabricating research data. The detailed findings for DFT geometry optimization, Ab Initio electronic structure analysis, HOMO-LUMO gap calculations, vibrational frequency predictions, theoretical pKa determination within the complex, and molecular dynamics simulations are not present in the available literature for this specific compound.
Computational Chemistry and Theoretical Studies
Molecular Dynamics Simulations.
Investigation of Dynamic Behavior and Intermolecular Interactions in Condensed Phases.
Molecular dynamics (MD) simulations are a primary tool for investigating the dynamic behavior of molecules in condensed phases (solid or liquid). An MD simulation of azecane;2,4,6-trinitrophenol would model the movements of individual atoms over time, governed by a force field that describes the intra- and intermolecular forces.
Such a study could reveal crucial information about:
Conformational Dynamics: How the azecane ring flexes and adopts different shapes.
Vibrational Modes: The characteristic vibrations of the molecule, which are related to its infrared spectrum.
Intermolecular Interactions: The nature and strength of interactions between the azecane cation and the trinitrophenolate anion, as well as between neighboring ion pairs in a crystal lattice. This would include hydrogen bonding and van der Waals forces.
Currently, specific MD simulation data for this compound is not available in published literature.
Theoretical Prediction of Thermochemical Properties.
Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in predicting the thermochemical properties of molecules with a high degree of accuracy.
The standard enthalpy of formation (ΔHf°) , a key measure of a compound's stability, could be calculated for this compound using computational methods. This would involve calculating the total electronic energy of the molecule and applying appropriate thermochemical corrections.
Binding energy calculations would quantify the strength of the interaction between the azecane cation and the trinitrophenolate anion. This is crucial for understanding the stability of the salt.
A hypothetical data table for such calculated properties is presented below. It is important to note that these are illustrative values and are not based on actual published research.
| Property | Predicted Value (kJ/mol) | Computational Method |
| Standard Enthalpy of Formation | Value not available | e.g., G4 theory |
| Binding Energy | Value not available | e.g., CCSD(T) |
Theoretical methods can be used to predict the thermal stability of a compound and identify the initial steps of its decomposition. This often involves calculating the bond dissociation energies (BDEs) for the weakest bonds in the molecule. The bond with the lowest BDE is typically the first to break upon heating.
For this compound, computational analysis could identify the most likely initial decomposition pathways, which could involve the cleavage of C-N bonds in the trinitrophenol ring or fragmentation of the azecane ring.
An illustrative table of predicted bond dissociation energies is shown below.
| Bond | Predicted BDE (kcal/mol) | Computational Method |
| C-NO2 (ortho) | Value not available | e.g., B3LYP/6-311+G(d,p) |
| C-NO2 (para) | Value not available | e.g., B3LYP/6-311+G(d,p) |
| N-H (azecane) | Value not available | e.g., B3LYP/6-311+G(d,p) |
Computational Analysis of Intermolecular Interaction Energies.
This analysis would provide a quantitative understanding of how hydrogen bonds, π-stacking (if present), and van der Waals forces contribute to the crystal packing.
A sample data table illustrating the results of such an analysis is provided below.
| Interaction Type | Energy Contribution (kcal/mol) |
| Electrostatic | Value not available |
| Exchange-Repulsion | Value not available |
| Induction (Polarization) | Value not available |
| Dispersion | Value not available |
| Total Interaction Energy | Value not available |
Supramolecular Interactions and Complex Formation
Host-Guest Chemistry Principles Applied to Azecane Picrate (B76445) Systems
Host-guest chemistry is a central concept in supramolecular chemistry, focusing on the formation of a larger 'host' molecule or ion that encapsulates a smaller 'guest' molecule or ion. fortunejournals.commdpi.com In the azecane picrate system, the azecane macrocycle acts as the host, and the picrate anion (or picric acid) functions as the guest. The formation of a stable host-guest complex is governed by the principle of molecular recognition, which involves the specific binding of a guest to a complementary host. fortunejournals.com
The interaction between azecane and picrate is a classic example of host-guest complexation. The cavity of the azecane molecule provides a binding site for the picrate ion. The stability of such complexes is often enhanced in aqueous solutions due to the hydrophobic effect, where the hydrophobic parts of the host and guest associate to minimize contact with water. While specific studies on azecane are limited, analogous systems involving cucurbiturils, which are macrocyclic hosts, demonstrate high-affinity binding with guest molecules, forming stable complexes. nih.govqueensu.ca The principles governing these interactions, such as size and shape complementarity between the host cavity and the guest, are directly applicable to the azecane picrate system.
Role of Non-Covalent Interactions in Supramolecular Assembly
Non-covalent interactions are the driving force behind the formation of supramolecular assemblies. fortunejournals.comnih.govnih.gov These interactions, although individually weaker than covalent bonds, collectively provide the stability for the formation of well-defined structures. In the context of the azecane picrate complex, several types of non-covalent interactions are at play:
Hydrogen Bonding: Hydrogen bonds are crucial in molecular recognition and self-assembly. nih.govresearchgate.net In the azecane picrate system, hydrogen bonds can form between the hydrogen atoms of the amine groups in azecane and the oxygen atoms of the nitro and phenolic groups of the picrate. These interactions are highly directional and contribute significantly to the stability and specific geometry of the complex. The energy of a hydrogen bond can range from 0.5 to 40 kcal/mol, allowing for both strong association and dynamic reversibility. nih.gov
Electrostatic Interactions: The interaction between the positively charged (protonated) amine groups of the azecane host and the negatively charged picrate guest is a strong electrostatic attraction, also known as an ion-pairing interaction. This is a primary contributor to the stability of the complex.
Van der Waals Forces: These are weaker, non-specific interactions that include dispersion forces and dipole-dipole interactions. fortunejournals.com They become significant when the host and guest molecules are in close proximity and have complementary shapes, maximizing the contact surface area.
π-π Stacking: The aromatic ring of the picrate molecule can engage in π-π stacking interactions with other picrate molecules or other aromatic components if present in the larger supramolecular structure. nih.gov
Characterization of Charge Transfer Phenomena in Picrate-Based Complexes
Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor. nih.gov In the azecane picrate system, the electron-rich azecane (specifically the nitrogen atoms) can act as an electron donor, while the electron-deficient picrate ring, with its three electron-withdrawing nitro groups, is a strong π-acceptor. nih.gov This donor-acceptor interaction leads to the formation of a charge-transfer complex, which is often characterized by the appearance of a new, broad absorption band in the UV-visible spectrum. researchgate.net
The formation of the CT complex involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (azecane) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (picrate). rsc.org The stoichiometry of such complexes is often found to be 1:1. nih.gov Spectroscopic studies, along with computational methods like time-dependent density functional theory (TD-DFT), can be used to investigate the nature of the charge-transfer transitions. rsc.org The formation of these CT complexes can be a key factor in the self-assembly and the resulting electronic and optical properties of the material. Novel sensors for picrate have been developed based on the formation of charge-transfer complexes. nih.gov
Self-Assembly Mechanisms and Potential for Hierarchical Structures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govnih.gov In the case of azecane and picrate, the initial formation of the host-guest complex can be the first step in a hierarchical self-assembly process. nih.govelifesciences.org These primary complexes can then further assemble into larger, more complex architectures such as nanotubes, nanofibers, or crystalline arrays. researchgate.netresearchgate.net
The mechanism of self-assembly is governed by a delicate balance of the various non-covalent interactions. For instance, hydrogen bonding and π-π stacking can direct the assembly of the individual azecane-picrate units into one-dimensional chains or two-dimensional sheets. These, in turn, can stack to form three-dimensional hierarchical structures. The process can be influenced by external factors such as solvent, temperature, and concentration, allowing for a degree of control over the final morphology of the assembled structure. researchgate.net
Selectivity and Affinity in Supramolecular Complexation
Selectivity and affinity are key measures of the strength and specificity of host-guest interactions. Affinity refers to the strength of the binding between the host and guest, often quantified by the association constant (K_a). A high association constant indicates a stable complex. Selectivity, on the other hand, refers to the ability of a host to preferentially bind to one guest over another.
In the azecane picrate system, the affinity is determined by the sum of all the non-covalent interactions. The preorganization of the host molecule, where it has a well-defined cavity that is complementary to the guest, can significantly enhance binding affinity. rsc.org The selectivity of azecane for picrate over other potential guests would depend on factors such as:
Size and Shape Complementarity: The guest must fit well within the host's cavity.
Electronic Complementarity: The electronic properties of the host and guest should be favorable for interaction (e.g., electrostatic attraction, charge-transfer).
Solvent Effects: The solvent can compete with the guest for binding to the host, and the hydrophobic effect can drive complexation in aqueous media.
Advanced Energetic Material Research Perspectives
Theoretical Framework for High-Energy Density Materials.
The theoretical framework for high-energy density materials (HEDMs) is grounded in the fundamental principles of chemistry and physics, aiming to predict the energetic performance and stability of novel compounds before their synthesis. fas.org A primary goal is to design molecules and crystal structures that maximize stored chemical energy while maintaining a necessary level of thermal and mechanical stability. Key factors within this framework include a high positive heat of formation, high density, and a favorable oxygen balance.
High-energy density is often achieved by incorporating "energetic" functional groups, such as nitro (-NO2), nitramine (-NHNO2), or azide (B81097) (-N3) groups, into a molecular scaffold. These groups contribute significantly to the compound's heat of formation and provide the necessary oxygen for the combustion of the carbon and hydrogen backbone upon decomposition. The presence of strained rings or cages in a molecule can also increase its energy content. rsc.org In the case of azecane picrate (B76445), the picrate anion ((O2N)3C6H2O−) is the primary carrier of energetic properties, featuring three nitro groups on a phenolic ring. wikipedia.org
The formation of ionic salts is another strategic approach in the design of HEDMs. rsc.org Energetic salts can offer advantages over neutral molecular compounds, such as higher densities due to efficient crystal packing facilitated by electrostatic interactions, and potentially lower vapor pressures. semanticscholar.org The properties of these salts are a composite of the characteristics of both the cation and the anion. nih.gov In azecane picrate, the large, non-planar azecane cation (C9H19N+) is expected to influence the crystal packing and, consequently, the density of the salt.
Computational chemistry plays a pivotal role in the modern theoretical framework for HEDMs. Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate fundamental properties like molecular geometry, heat of formation, and electronic structure. nih.gov These calculations provide insights into the stability and reactivity of a molecule. For instance, the electrostatic potential surface of a molecule can indicate regions susceptible to chemical attack, which is related to its sensitivity. Furthermore, computational codes can predict crystal structures and densities, which are crucial for estimating detonation performance. fas.org
Correlation of Molecular Structure with Detonation Performance (Theoretical).
The detonation performance of an energetic material is intrinsically linked to its molecular and crystal structure. Theoretical models aim to establish a quantitative relationship between these fundamental properties and key detonation parameters such as detonation velocity (D) and detonation pressure (P). For a theoretical compound like azecane picrate, these correlations provide the sole means of estimating its potential performance.
A critical determinant of detonation performance is the material's density (ρ). Higher density allows for more energetic material to be packed into a given volume, leading to a more powerful detonation. The density of an ionic salt like azecane picrate is influenced by the individual volumes of the azecane cation and the picrate anion, and how efficiently they pack into a crystal lattice. The large, flexible nine-membered ring of azecane may lead to less efficient packing compared to smaller, more compact cations, potentially resulting in a moderate density for the salt.
Theoretical calculations, often employing thermochemical codes, can be used to predict detonation parameters based on the elemental composition, density, and heat of formation of a compound. matec-conferences.org These codes model the complex chemical reactions occurring at the detonation front to estimate the composition and thermodynamic state of the detonation products, from which detonation velocity and pressure are derived.
Table 1: Theoretical Detonation Performance Parameters
| Parameter | Theoretical Influence of Molecular Structure | Predicted Trend for Azecane Picrate |
|---|---|---|
| Density (ρ) | Higher density generally leads to higher detonation velocity and pressure. Influenced by ionic packing efficiency. | Moderate, due to the potentially inefficient packing of the bulky azecane cation. |
| Heat of Formation (ΔHf) | Higher positive values indicate greater stored energy, contributing to higher detonation performance. | Positive, primarily due to the picrate anion. |
| Oxygen Balance (Ω) | Values closer to zero indicate more efficient combustion and higher energy release. | Highly negative, due to the high carbon and hydrogen content of the azecane cation. |
| Detonation Velocity (D) | Correlates with density and heat of formation. | Theoretically moderate, limited by density and negative oxygen balance. |
| Detonation Pressure (P) | Strongly dependent on density and detonation velocity. | Theoretically moderate, following the trends in density and velocity. |
Predictive Modeling for Thermal Sensitivity and Stability.
Predictive modeling of thermal sensitivity and stability is a cornerstone of modern energetic materials research, aiming to assess the safety and reliability of a compound before it is synthesized. osti.gov For a theoretical compound like azecane picrate, these models provide a vital initial assessment of its potential viability.
Thermal stability is often related to the strength of the weakest bond in the molecule, known as the "trigger linkage." In the case of the picrate anion, the C-NO2 bond is a likely candidate for the initial step in thermal decomposition. dtic.mil The decomposition of nitroaromatic compounds can be a complex process, often involving autocatalysis where the initial decomposition products accelerate further reactions. osti.gov
The nature of the cation in an ionic energetic material can significantly influence its thermal stability. In azecane picrate, the azecane cation is a saturated amine. The thermal stability of the salt will be influenced by the proton transfer from the picric acid to the azecane, forming an ion pair. The stability of the resulting azecanium cation and its interaction with the picrate anion in the crystal lattice will be key determinants of the decomposition temperature. The decomposition of many amine picrates is initiated by proton transfer. researchgate.net
Computational methods are instrumental in predicting thermal stability. Quantum chemistry calculations can be used to determine bond dissociation energies, providing a theoretical estimate of the energy required to break the trigger linkage. Molecular dynamics simulations can model the behavior of the material at elevated temperatures, offering insights into the initial decomposition pathways and the evolution of decomposition products. osti.gov
The sensitivity of an energetic material to stimuli such as impact and friction is a more complex property to predict, as it depends not only on molecular structure but also on crystal morphology, defects, and intermolecular interactions. However, general trends can be inferred. Picrates are known to be more sensitive than their parent picric acid, and the sensitivity can vary significantly with the cation. nih.govwikipedia.org The presence of a relatively large and flexible organic cation like azecane could potentially create voids or shear planes in the crystal lattice, which might affect its sensitivity.
Table 2: Predictive Factors for Thermal Properties
| Property | Key Predictive Factors | Theoretical Assessment for Azecane Picrate |
|---|---|---|
| Thermal Stability | Bond dissociation energy of the weakest bond (trigger linkage), crystal lattice energy, intermolecular interactions. | Likely governed by the C-NO2 bonds of the picrate anion and the stability of the azecanium-picrate ion pair. Expected to have a defined decomposition temperature. |
| Impact Sensitivity | Molecular structure, crystal packing, presence of voids, intermolecular hydrogen bonding. | Theoretically predicted to be sensitive, as is common for picrate salts. The large cation may influence crystal packing and sensitivity. |
| Friction Sensitivity | Crystal structure, surface properties, shear strength. | Theoretically predicted to be sensitive. Anhydrous picrate salts tend to be more friction-sensitive. jes.or.jp |
Influence of Ionic Character on Energetic Properties.
The ionic character of azecane picrate is central to its theoretical energetic properties. The formation of a salt from an acid (picric acid) and a base (azecane) introduces strong electrostatic forces that govern the crystal structure and, in turn, the material's performance and stability. semanticscholar.org
One of the most significant effects of ionic character is on the density of the material. The strong coulombic attractions between the azecanium cation and the picrate anion can lead to a more compact crystal lattice than what might be observed in a simple mixture of the two neutral components. rsc.org This increased density is generally beneficial for detonation performance. However, as previously noted, the size and shape of the ions are also critical, and the bulky azecane cation may present a challenge to achieving very high packing efficiency.
Furthermore, the ionic structure can influence the decomposition mechanism. In the solid state, the proximity and orientation of the cations and anions are fixed within the crystal lattice. The initial steps of decomposition may involve interactions between the ions, such as proton transfer from the azecanium cation back to the picrate anion, or redox reactions between the fuel-rich cation and the oxidizer-rich anion. These pathways can be different from the decomposition of the individual neutral components.
The solubility and compatibility of the material with other components in a formulation are also affected by its ionic character. Ionic compounds tend to be soluble in polar solvents and may have different compatibility with binders and plasticizers compared to non-polar molecular explosives.
Exploration of Azecane Picrate as a Green Energetic Material Candidate (Theoretical).
The concept of "green energetic materials" focuses on developing compounds that have a reduced environmental impact throughout their lifecycle, from synthesis to disposal and detonation. researchgate.net Key considerations include the use of less hazardous starting materials, cleaner manufacturing processes, and the formation of benign decomposition products. rsc.org
Theoretically, azecane picrate presents a mixed profile as a green energetic material. On the one hand, many energetic materials based on organic salts are being explored as potentially "greener" alternatives to traditional heavy metal-containing explosives like lead azide. rsc.org Azecane picrate is a metal-free compound, which is a significant advantage.
However, a major consideration for the "green" credentials of any energetic material is the nature of its combustion and detonation products. Due to its highly negative oxygen balance, the detonation of azecane picrate is predicted to produce significant quantities of carbon monoxide (CO), soot (solid carbon), and potentially hydrogen cyanide (HCN), all of which are toxic. The complete combustion to CO2, H2O, and N2 is not anticipated.
The synthesis of azecane picrate would likely involve the reaction of picric acid with azecane. Picric acid itself is a hazardous material, and its synthesis involves nitration reactions that require careful handling of strong acids. wikipedia.org While the salt formation reaction itself may be straightforward, the production of the precursors raises environmental and safety considerations.
In terms of lifecycle, the biodegradability of azecane picrate and its potential persistence in the environment would need to be assessed. Nitroaromatic compounds can be environmentally persistent and have toxicological effects.
Table 3: Theoretical Green Energetic Material Profile of Azecane Picrate
| "Green" Criterion | Theoretical Evaluation for Azecane Picrate |
|---|---|
| Presence of Heavy Metals | Free of heavy metals, which is a positive attribute. rsc.org |
| Toxicity of Precursors | Picric acid is a toxic and hazardous precursor. wikipedia.org |
| Detonation Products | Predicted to produce toxic gases such as CO and potentially HCN due to a very negative oxygen balance. |
| Environmental Persistence | The picrate anion may have environmental persistence and toxicity concerns, similar to other nitroaromatics. |
| Overall Assessment | While being metal-free is an advantage, the hazardous nature of its precursor and the predicted formation of toxic detonation products present significant challenges to its classification as a "green" energetic material. |
Mechanistic Investigations of Chemical Reactivity and Decomposition
Redox Reactions Involving the Picrate (B76445) Anion within the Salt
The picrate anion is inherently a redox-active species. It contains highly oxidized nitro groups (–NO₂), which are strong electron-withdrawing groups and act as oxidizing agents. The aromatic ring itself can be considered a reducing agent. This internal redox character is fundamental to its energetic nature.
Within the azecane;2,4,6-trinitrophenol salt, the decomposition process will inevitably involve complex redox reactions. Upon thermal initiation, the decomposition of the picrate anion will produce various radical and gaseous species, including nitrogen oxides (like NO₂ and NO) and carbon-based radicals. nih.govnoaa.gov
Role of Nitrogen Oxides: Species like NO₂, formed from C–NO₂ bond scission, are powerful oxidizing agents and will readily react with other intermediates or the azecane cation.
Oxidation of the Cation: The azecane cation, a secondary amine, can be oxidized by the decomposition products of the picrate anion. The C-H and N-H bonds of the azecane ring are susceptible to attack by oxidizing radicals.
Electron Transfer: An initial electron transfer from the picrate anion to the azecanium cation, or vice versa, could be a potential, though likely high-energy, initiation step. However, proton transfer is generally considered more favorable in such ammonium (B1175870) salts.
Studies on Chemical Stability under Varied Environmental Conditions
The chemical stability of picrate salts is a critical factor for their safe handling and storage. canada.ca Picric acid and its salts are known to be sensitive to various stimuli. nih.govwikipedia.orgwikipedia.org
Thermal Stability: As discussed, azecane picrate is expected to be a thermally sensitive material. Dry picric acid and its salts can decompose or explode when subjected to heat. noaa.govcanada.ca The presence of water can significantly increase the stability of picric acid by desensitizing it. canada.ca
Sensitivity to Impact and Friction: Picrate salts are generally sensitive to shock and friction. canada.cawikipedia.org Many picrate salts are more sensitive to mechanical stimuli than picric acid itself. nih.govwikipedia.orgwikipedia.org This sensitivity can be influenced by impurities and the specific cation present.
Reactivity with Metals: A significant hazard associated with picric acid is its reactivity with many metals (such as lead, copper, and zinc) to form metal picrate salts. canada.cawikipedia.orgwikipedia.org These metal picrates are often much more sensitive to impact, friction, and heat than picric acid and can pose a severe explosion risk. wikipedia.orgwikipedia.org Therefore, storage in metal containers is strongly discouraged.
Hygroscopicity: The stability of the salt can be affected by ambient humidity. While water desensitizes picric acid, the absorption of water by the salt could potentially influence its crystal structure and long-term stability.
Proper storage of picrate-containing materials requires keeping them wetted (typically with >10% water), in non-metal containers, and away from heat, shock, and friction. canada.ca
Formation and Characterization of Intermediate Species during Reactivity
The decomposition of nitroaromatic compounds proceeds through a complex network of reactions involving numerous transient intermediate species. cswab.orgresearchgate.net While direct experimental characterization of these species for azecane picrate is not documented, their identity can be inferred from studies on the decomposition of picric acid, TNT, and other related compounds.
Upon initiation, the primary decomposition of the picrate anion would lead to the formation of:
Nitrogen Dioxide (NO₂): A primary product from the homolysis of the C–NO₂ bond. acs.org It is a key oxidizing species that drives subsequent reactions.
Phenoxy-type Radicals: Cleavage of the C–NO₂ bond or subsequent reactions can lead to the formation of highly reactive picryl radicals or related phenoxy radicals.
Aci-quinoid Intermediates: As identified in computational studies, these species form from intramolecular hydrogen transfer and are key intermediates in lower-temperature decomposition pathways. acs.orgnih.gov
These initial intermediates undergo a rapid series of secondary reactions, including:
Denitration: Successive loss of –NO₂ groups.
Ring Opening: The aromatic ring eventually fragments under the highly oxidizing conditions.
Gas Formation: The ultimate products are stable gases such as N₂, CO, CO₂, and H₂O. The decomposition of the azecane cation would also contribute to the formation of these gases.
The detection and characterization of these short-lived intermediates are challenging and often rely on advanced techniques like fast-scanning mass spectrometry or spectroscopy coupled with rapid heating methods. researchgate.net Computational simulations are also crucial for mapping the potential energy surfaces and identifying plausible intermediate structures and reaction pathways. mdpi.comnih.gov
Future Research Directions and Applications in Advanced Materials Science
Exploration of Polymorphism and Co-crystallization Strategies for Property Modulation
A primary research direction for azecane; 2,4,6-trinitrophenol would be the systematic exploration of its potential polymorphs. By carefully controlling crystallization conditions such as solvent, temperature, and pressure, it may be possible to isolate different crystalline forms. These polymorphs would then be characterized to understand how molecular conformation and intermolecular interactions influence critical properties.
Co-crystallization is another powerful strategy for tuning material properties. mdpi.com This technique involves combining two or more different molecules within a single crystal lattice to form a new multi-component solid. mdpi.com In the context of energetic materials, co-crystallization can enhance safety and performance without altering the chemical structure of the energetic molecule itself. mdpi.com A co-crystal of azecane; 2,4,6-trinitrophenol with a suitable coformer could lead to a material with modified density, melting point, and mechanical sensitivity. mdpi.com The selection of coformers and the design of crystallization processes are key challenges that can be addressed through both experimental screening and computational prediction. ijlpr.com
| Strategy | Description | Potential Impact on Azecane; 2,4,6-trinitrophenol |
| Polymorphism Screening | Inducing and isolating different crystal forms of the same compound. dtic.mil | Discovery of a denser, more stable, or less sensitive polymorph. |
| Co-crystallization | Incorporating a second molecule (coformer) into the crystal lattice. mdpi.commdpi.com | Modulation of sensitivity, thermal stability, and detonation performance. |
| Slurry Conversion | Stirring a suspension of the compound to mediate transformation to a more stable form. | Controlled production of the desired polymorph or co-crystal. |
| Solvent-Assisted Grinding | Mechanochemical method with a small amount of solvent to increase reaction kinetics. | Efficient and environmentally friendly synthesis of new solid forms. |
Design of Novel Picrate-Based Functional Materials
Beyond its energetic properties, the picrate (B76445) component of the compound offers opportunities for designing novel functional materials. The 2,4,6-trinitrophenol molecule possesses a π-electron-rich aromatic system and electron-withdrawing nitro groups, which can be exploited for applications in optics, electronics, or sensor technology. The creation of novel materials is a cornerstone of advancing technology, with a focus on controlling structures at the atomic and molecular levels to develop new physical properties. youtube.com
Future research could focus on using azecane picrate as a building block in more complex supramolecular assemblies or composite materials. researchgate.net For example, the strong charge-transfer interactions characteristic of picrate salts could be utilized in the development of new nonlinear optical materials. By pairing the picrate anion with different cations or incorporating it into polymer matrices, materials with tailored electronic and photonic properties could be engineered. elsevierpure.com Furthermore, the design of picrate-based ionenes or nanocarriers could open avenues for entirely new applications, moving beyond the traditional scope of energetic materials. nih.gov
Computational Screening and Machine Learning Approaches for New Energetic Material Discovery
The traditional "trial-and-error" approach to discovering new materials is often slow and costly. nih.govmdpi.com In recent years, computational screening and machine learning (ML) have emerged as transformative tools for accelerating the design and discovery of advanced materials, including energetic compounds. nih.govaip.org These data-driven methods can predict the properties of hypothetical molecules before they are ever synthesized, allowing researchers to focus experimental efforts on the most promising candidates. researchgate.netrsc.org
For azecane; 2,4,6-trinitrophenol, computational approaches can be used to screen a vast chemical space of potential derivatives. Machine learning models, trained on existing databases of energetic materials, can rapidly predict key performance indicators such as density, heat of formation, and detonation velocity for newly designed molecules. aip.orgresearchgate.net This process typically involves several key steps:
Data Preparation: Assembling a large dataset of known energetic materials with their measured or calculated properties. nih.gov
Feature Extraction: Converting molecular structures into numerical descriptors that an ML algorithm can understand. nih.gov
Model Construction: Training an ML model (e.g., random forest, neural network) to learn the relationship between the molecular features and the target properties. aip.org
High-Throughput Screening: Applying the trained model to a large library of candidate molecules to identify those with desirable properties. acs.org
By applying these methods, researchers can efficiently explore modifications to the azecane ring or substitutions on the picrate anion to design new energetic materials with an optimal balance of performance and stability. acs.org
Application of Advanced Characterization Techniques for In-situ Studies
Understanding the behavior of energetic materials under real-world conditions, such as high temperatures or pressures, is crucial for both safety and performance optimization. Advanced in-situ and operando characterization techniques allow scientists to observe the chemical and physical transformations of materials in real-time. dntb.gov.ua4tu.nl
Future studies on azecane; 2,4,6-trinitrophenol and its derivatives would greatly benefit from these advanced methods. For instance, in-situ X-ray diffraction or Raman spectroscopy could be used to monitor polymorphic transitions or the onset of decomposition as the material is heated. researchgate.net Transmission Electron Microscopy (TEM) can provide insights into the nanoscale processes that govern material degradation and failure. researchgate.net Nanocalorimetry, which can measure thermal properties on microgram-scale samples, is another powerful tool for characterizing the energetic response of newly synthesized compounds safely and efficiently. researchgate.net These techniques provide critical data that can validate computational models and guide the rational design of improved materials. mdpi.com
| Technique | Information Gained | Relevance to Azecane; 2,4,6-trinitrophenol |
| In-situ X-Ray Diffraction | Real-time crystal structure changes under heat or pressure. 4tu.nl | Studying polymorphic transitions and decomposition pathways. |
| In-situ Raman Spectroscopy | Vibrational mode changes indicating chemical reactions. researchgate.net | Monitoring the kinetics of thermal decomposition. |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of material morphology and defects. researchgate.net | Understanding initiation mechanisms at the nanoscale. |
| Nanocalorimetry | Thermal properties (e.g., heat flow) of very small samples. researchgate.net | Safe and rapid thermal characterization of new derivatives. |
Theoretical Design of Azecane Derivatives for Enhanced Material Performance
Building upon computational screening, theoretical design focuses on the precise, molecule-by-molecule construction of new materials with targeted properties. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can accurately calculate the electronic structure and energetic properties of molecules. acs.orgfrontiersin.org This allows for the in silico design of novel azecane derivatives with potentially superior performance.
This research direction would involve the systematic modification of the azecane molecular structure. For example, functional groups such as nitro (-NO2) or azido (B1232118) (-N3) could be theoretically added to the azecane ring to increase its nitrogen content and heat of formation, both of which are desirable for high-energy materials. rsc.org DFT calculations could then be employed to predict the impact of these modifications on molecular stability, density, and energetic performance. frontiersin.org This theoretical "pre-synthesis" analysis helps to prioritize the most promising candidates for actual laboratory synthesis, significantly streamlining the development pipeline for next-generation energetic materials. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
